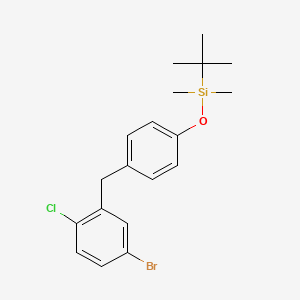












|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:16])=[C:6]([CH:15]=1)[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.[Si:17](Cl)([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18].C(N(CC)CC)C>ClCCl.CN(C)C1C=CN=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:16])=[C:6]([CH:15]=1)[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][Si:17]([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18])=[CH:10][CH:9]=1
|


|
Name
|
|
|
Quantity
|
13.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(CC2=CC=C(C=C2)O)C1)Cl
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
7.54 g
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
9.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
The organic phase is washed twice with aqueous 1 M hydrochloric acid and once with aqueous sodium hydrogen carbonate solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
After the solvent is removed
|
|
Type
|
FILTRATION
|
|
Details
|
the residue is filtered through silica gel (cyclohexane/ethyl acetate 100:1)
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=CC(=C(CC2=CC=C(O[Si](C)(C)C(C)(C)C)C=C2)C1)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |